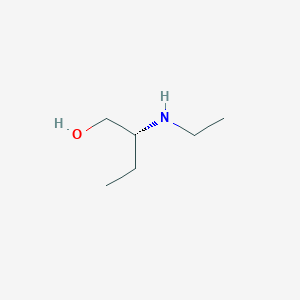

(R)-2-(Ethylamino)butan-1-ol

Description

(R)-2-(Ethylamino)butan-1-ol is a chiral amino alcohol characterized by a hydroxyl group at the C1 position and an ethylamino group (-NHCH₂CH₃) at the C2 position of a butanol backbone. Amino alcohols of this class are often synthesized via reductive amination or catalytic hydrogenation of Schiff bases and are studied for their biological activity, including adrenoceptor binding and antiarrhythmic effects .

Properties

IUPAC Name |

(2R)-2-(ethylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-6(5-8)7-4-2/h6-8H,3-5H2,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTAVLCPOPFWKR-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654524 | |

| Record name | (2R)-2-(Ethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83890-09-9 | |

| Record name | (2R)-2-(Ethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Ethylamino)butan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-(Ethylamino)butan-1-one using chiral catalysts. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions. The reaction is carried out at room temperature and atmospheric pressure, yielding the desired ®-enantiomer with high enantiomeric excess.

Industrial Production Methods: In an industrial setting, the production of ®-2-(Ethylamino)butan-1-ol may involve the use of large-scale asymmetric hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or crystallization to obtain the desired enantiomer in its pure form.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Ethylamino)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(Ethylamino)butan-1-one, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The reduction of the ketone back to the alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, forming the corresponding alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Thionyl chloride in dichloromethane at low temperatures.

Major Products Formed:

Oxidation: 2-(Ethylamino)butan-1-one.

Reduction: ®-2-(Ethylamino)butan-1-ol.

Substitution: 2-(Ethylamino)butyl chloride or bromide.

Scientific Research Applications

Medicinal Chemistry

(R)-2-(Ethylamino)butan-1-ol is being investigated for its potential therapeutic effects. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties. A study on structurally similar compounds indicated that modifications can enhance anticancer activity, warranting further exploration of this compound as a potential candidate for cancer therapy.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in A549 cells | |

| Antimicrobial | Effective against various bacterial strains | |

| Neurotransmitter Modulation | Potential effects on mood and behavior |

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable in synthetic chemistry.

Reactions:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: Can be reduced to form different amines or alcohols.

- Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

This compound's biological activity is of particular interest due to its potential pharmacological effects. Studies have indicated that the compound could modulate neurotransmitter systems, which may have implications for mood disorders and other neurological conditions.

Mechanism of Action

The mechanism of action of ®-2-(Ethylamino)butan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (R)-2-(Ethylamino)butan-1-ol with key analogs:

Pharmacological Activity

- Adrenoceptor Binding: Benzylamino derivatives (e.g., compounds 10 and 11 in ) exhibit α₁-, α₂-, and β₁-adrenoceptor affinity, antiarrhythmic, and hypotensive activity . The ethylamino variant may show reduced binding due to the smaller substituent.

- Antiarrhythmic Effects : Bulky aromatic groups (e.g., benzyl) enhance activity, suggesting the ethyl group may confer milder effects .

- Ethambutol: Demonstrates antimycobacterial activity via disruption of cell wall synthesis, a mechanism unlikely in simpler amino alcohols .

Key Research Findings and Implications

- Structure-Activity Relationships : Bulky substituents (e.g., benzyl) improve receptor binding but reduce solubility, whereas ethyl groups balance hydrophilicity and moderate activity .

- Synthetic Efficiency: Catalytic hydrogenation methods yield high-purity products but require optimization for ethylamino derivatives to match benzylamino yields (~70–97%) .

- Safety Profiles: Ethylamino compounds likely pose fewer handling risks compared to chlorinated intermediates or aromatic analogs .

Biological Activity

(R)-2-(Ethylamino)butan-1-ol, a chiral compound, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H15NO

- CAS Number : 83890-09-9

The compound features an ethylamino group that contributes to its biological interactions, particularly through hydrogen bonding and electrostatic interactions with target biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl group enhances its binding affinity, allowing it to influence biochemical pathways effectively. The mechanisms include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially influencing signaling pathways.

1. Enzyme Interactions

Research indicates that this compound can affect enzymatic activities related to neurotransmitter metabolism. Its structural features allow it to act as a substrate or inhibitor for certain enzymes, which can be crucial in developing therapeutic agents.

2. Pharmacological Applications

The compound is being studied for potential applications in drug development:

- Chiral Drug Precursor : It serves as a precursor for synthesizing enantiomerically pure pharmaceuticals, which are essential for enhancing drug efficacy and reducing side effects.

- Antimicrobial Potential : Preliminary studies suggest it may exhibit activity against specific bacterial strains, although further research is needed to confirm these findings.

Comparative Analysis with Similar Compounds

To illustrate the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| (S)-2-(Ethylamino)butan-1-ol | Enantiomer | Potentially different receptor interactions |

| 2-(Methylamino)butan-1-ol | Methyl group instead of ethyl | Varying reactivity and applications |

| 2-(Ethylamino)propan-1-ol | Shorter carbon chain | Different physical and chemical properties |

Case Study 1: Enantioselectivity in Biological Activity

A study indicated that the enantiomers of amino alcohols exhibit distinct biological activities. For instance, (S)-enantiomers often show higher potency at monoamine transporters compared to their (R)-counterparts, suggesting that this compound may have limited efficacy in certain applications but could still serve as a valuable building block in synthetic chemistry .

Case Study 2: Antimicrobial Evaluation

In vitro studies have evaluated the antimicrobial properties of various amino alcohols, including this compound. Results indicated moderate inhibitory effects against certain bacterial strains, warranting further exploration into its potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.